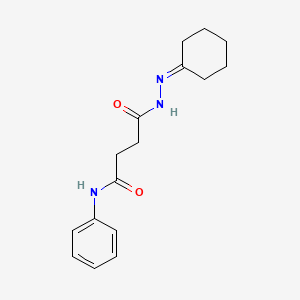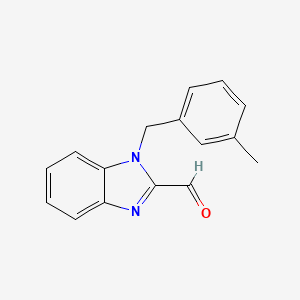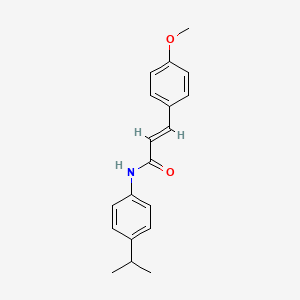![molecular formula C17H17N3O2S B5694824 N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as APN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. APN is a thioamide derivative of acetanilide and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, but it is believed to be related to its thioamide group. The thioamide group is known to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and has been reported to activate the Nrf2-Keap1 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, this compound has been reported to reduce the levels of inflammatory markers, such as prostaglandin E2 and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. This compound has also been found to exhibit low toxicity and has been reported to be safe for use in animal studies. However, the limitations of this compound include its poor solubility in water and its limited bioavailability. Moreover, the compound has been found to exhibit variable effects depending on the dose and the route of administration.
Direcciones Futuras
There are several future directions for the research on N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One of the potential applications of this compound is in cancer therapy. This compound has been found to exhibit anti-cancer properties and has been studied for its potential use in treating various types of cancer. Moreover, this compound has been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medical research.
Métodos De Síntesis
The synthesis of N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction between 3-acetylphenyl isothiocyanate and 3-aminophenylacetic acid. This reaction results in the formation of this compound. The synthesis of this compound has been reported in various research papers, and the compound has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.
Aplicaciones Científicas De Investigación
N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential applications in medical research. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been reported to have anti-cancer properties and has been studied for its potential use in cancer therapy. Moreover, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-[(3-acetylphenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)13-5-3-6-14(9-13)19-17(23)20-16-8-4-7-15(10-16)18-12(2)22/h3-10H,1-2H3,(H,18,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRZMCYRKTTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)


![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
